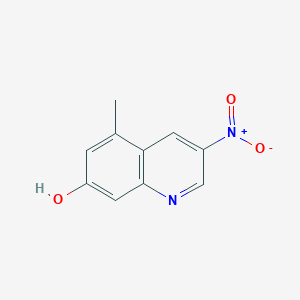

5-methyl-3-nitro-7-quinolinol

Description

Properties

IUPAC Name |

5-methyl-3-nitroquinolin-7-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-6-2-8(13)4-10-9(6)3-7(5-11-10)12(14)15/h2-5,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEJBPOCEVFJMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=C(C=N2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 5 Methyl 3 Nitro 7 Quinolinol and Its Structural Analogues

Established Synthetic Pathways to Quinoline (B57606) Core Structures Bearing Methyl and Nitro Substituents

The construction of the fundamental quinoline ring system is often the initial and most critical phase in the synthesis of complex derivatives. Several classic name reactions provide access to quinolines, with the choice of method depending on the desired substitution pattern and the availability of starting materials. For quinolines bearing methyl and nitro groups, the Skraup and Friedländer syntheses are particularly relevant.

The Skraup synthesis is a robust method for producing quinolines by reacting an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene. wikipedia.org This one-pot reaction is known for its ability to generate the quinoline core, although it can sometimes be vigorous. wikipedia.org For instance, the synthesis of 5-methyl- and 7-methylquinoline (B44030) can be achieved from m-toluidine, often resulting in a mixture of isomers. brieflands.comiipseries.org

The Friedländer synthesis , conversely, involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive methylene (B1212753) group. wikipedia.orgresearchgate.net This method offers a more convergent approach to substituted quinolines and has been the subject of numerous modifications to improve yields and reaction conditions. organic-chemistry.org Microwave-assisted Friedländer synthesis, for example, has been shown to be a rapid and efficient method for assembling halogenated 8-hydroxyquinolines. nih.gov

Multi-Step Approaches to 5-Methyl-3-nitro-7-quinolinol

One potential pathway could start with the synthesis of 5-methyl-8-hydroxyquinoline, which can be prepared from m-amino-p-cresol (2-amino-5-methylphenol) and m-nitro-p-cresol (2-nitro-5-methylphenol) via the Skraup synthesis. google.com Subsequent transformation of the 8-hydroxy group to a 7-hydroxy group is a non-trivial step and would likely involve multiple transformations, such as protection, oxidation, and rearrangement, which are beyond the scope of a straightforward synthesis.

A more direct, albeit hypothetical, approach would be the Skraup synthesis starting from 3-amino-5-methylphenol (B1274162) to directly obtain 5-methyl-7-hydroxyquinoline. A series of 5-hydroxyquinolines has been successfully prepared via the Skraup reaction, suggesting the feasibility of this approach. researchgate.net Once the 5-methyl-7-hydroxyquinoline core is obtained, the subsequent challenge lies in the regioselective introduction of the nitro group at the 3-position.

Regioselective Nitration Strategies in Quinoline Systems

The position of electrophilic substitution on the quinoline ring is highly dependent on the reaction conditions and the nature of existing substituents. Nitration of quinoline itself under acidic conditions (HNO₃/H₂SO₄) typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline, as the reaction proceeds through the protonated quinolinium ion, which directs substitution to the benzene (B151609) ring. stackexchange.com

For the synthesis of this compound, nitration would need to occur on the pyridine (B92270) ring at the 3-position. The presence of a hydroxyl group at the 7-position and a methyl group at the 5-position complicates the prediction of the nitration outcome. The hydroxyl group is a strong activating group, while the methyl group is a weaker activating group. Both direct substitution towards the positions ortho and para to them. In the case of 5-methyl-7-hydroxyquinoline, the hydroxyl group would strongly activate the 6- and 8-positions, while the methyl group would activate the 6- and (to a lesser extent) 8-positions. Therefore, direct nitration would likely lead to substitution on the benzene ring rather than the desired 3-position on the deactivated pyridine ring.

To achieve nitration at the 3-position, alternative strategies are necessary. One approach involves the nitration of a pre-functionalized quinoline. For example, it is known that nitration of 1-methyl-2-quinolone (B133747) can lead to the formation of 3-nitro derivatives, among other products, depending on the reaction temperature. nih.gov Another strategy could involve a dearomatization-rearomatization sequence. A practical method for the meta-nitration of pyridines and quinolines has been developed using oxazino intermediates, which allows for the introduction of a nitro group at positions that are typically inaccessible through direct electrophilic substitution. acs.org

A study on the nitration of a mixture of 7-methyl- and 5-methylquinoline (B1294701) reported the selective formation of 7-methyl-8-nitroquinoline (B1293703). brieflands.com This suggests that the electronic effects of the methyl group play a significant role in directing the nitration. However, the presence of a hydroxyl group in the target molecule would likely dominate the directing effects.

Methodologies for Methylation in Quinoline Scaffolds

The introduction of a methyl group onto a quinoline scaffold can be achieved through various methods, depending on the desired position (N-methylation or C-methylation).

N-methylation of the quinoline nitrogen is a common transformation. This can be achieved using traditional alkylating agents like methyl iodide in the presence of a base. google.com More advanced catalytic methods have also been developed. For example, a Ru-triphos complex can catalyze the N-methylation of quinolines using CO₂ and H₂. sciengine.com Another approach involves the reductive N-methylation of quinolines with paraformaldehyde and H₂ over a Pd/C catalyst. rsc.org A SnOx-decorated Pt catalyst has also been shown to be effective for the reductive N-methylation of quinolines using methanol (B129727) as both the hydrogen and methyl source. acs.org

C-methylation , the introduction of a methyl group onto the carbon framework of the quinoline ring, is more challenging. However, recent advances in catalysis have provided new avenues. Nickel/photoredox catalysis has been employed for the methylation of (hetero)aryl chlorides using trimethyl orthoformate as a methyl radical source, enabling methylation at positions such as C3, C6, and C7 of the quinoline ring. nih.govprinceton.edu Rhodium-catalyzed C8-selective methylation of quinoline N-oxides using potassium aryltrifluoroborates has also been reported. researchgate.net

Advanced and Sustainable Synthetic Innovations

Modern synthetic chemistry places a strong emphasis on the development of more efficient and environmentally friendly methods. This has led to the emergence of novel catalytic and photoredox-mediated approaches, as well as the application of green chemistry principles to the synthesis of quinoline derivatives.

Catalytic and Photoredox-Mediated Syntheses of Quinoline Derivatives

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. Nanocatalysts, for instance, have been extensively explored for the synthesis of quinolines due to their high surface area and catalytic activity. nih.gov Various metal-based nanocatalysts, including those based on iron, copper, and nickel, have been successfully employed in one-pot syntheses of quinoline derivatives. nih.gov

Photoredox catalysis has emerged as a powerful tool for C-H functionalization under mild conditions. Visible-light-mediated photoredox catalysis has been used for the synthesis of indazolo[2,3-a]quinolines from 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines. nih.gov Eosin Y-mediated visible light photoredox catalysis has been successfully applied to the C(2)–H arylation of quinoline N-oxides. rsc.org Furthermore, photochemical C-H alkylation reactions of quinolines have been developed, offering a direct route to introduce alkyl groups. researchgate.net Metallaphotoredox catalysis has also been utilized for the radiomethylation of aryl and alkyl groups, a technique with potential applications in the synthesis of labeled quinoline derivatives. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. nih.govijpsjournal.com In the context of quinoline synthesis, this translates to the use of environmentally benign solvents, catalysts, and energy sources.

Water has been explored as a green solvent for quinoline synthesis. researchgate.net Microwave irradiation has also been employed to accelerate reactions and improve yields in the Friedländer synthesis of quinolines, often under solvent-free conditions. nih.govnih.gov The use of recyclable catalysts, such as mesoporous Ni/beta zeolite for the Skraup synthesis, aligns with the principles of green chemistry by minimizing waste. rsc.org The development of one-pot, multi-component reactions is another key aspect of green chemistry, as it reduces the number of synthetic steps and purification procedures. researchgate.net

While a specific green synthesis for this compound has not been reported, the application of these principles to the individual steps of a proposed synthetic route could significantly improve its environmental footprint. For example, employing a catalytic, solvent-free Friedländer or Skraup reaction for the initial quinoline core synthesis, followed by a regioselective nitration using a solid acid catalyst or a photoredox-mediated approach, would represent a greener pathway to this target molecule.

Continuous Flow Methodologies for Nitration Reactions

Continuous flow chemistry has emerged as a powerful technology in organic synthesis, offering significant advantages in terms of safety, efficiency, and scalability, particularly for highly exothermic and potentially hazardous reactions like nitration. ewadirect.comcorning.com The small reaction volumes and superior heat and mass transfer characteristics of microreactors or tubular reactors allow for precise control over reaction parameters, minimizing the formation of byproducts and enhancing the safety profile of the process. ewadirect.comwikipedia.org

The nitration of aromatic compounds, including phenols and their derivatives, has been successfully implemented in continuous flow systems. ewadirect.comcorning.com For instance, the nitration of phenol (B47542) in a continuous flow setup allows for better control of the exothermic reaction and can influence the ortho/para selectivity by carefully managing temperature and residence time. corning.comgoogle.com These principles are directly applicable to the nitration of hydroxyquinoline derivatives.

While specific continuous flow nitration data for 5-methyl-7-quinolinol is not extensively documented in publicly available literature, the established protocols for phenols and other activated aromatic systems provide a strong foundation for developing such a process. corning.comgoogle.com A typical setup would involve the continuous introduction of a solution of the quinolinol precursor and a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) into a microreactor or a temperature-controlled tube. jptcp.combeilstein-journals.org The precise control of stoichiometry, temperature, and residence time would be crucial for achieving the desired nitration with high selectivity and yield. ewadirect.com

The advantages of employing a continuous flow methodology for the nitration of a 5-methyl-7-quinolinol precursor are multifold. The enhanced safety in handling nitrating agents, the potential for rapid process optimization through automated systems, and the ease of scaling up production by extending the operation time or by numbering-up the reactors make this approach highly attractive for the synthesis of this compound and its analogues. ewadirect.comwikipedia.org

Table 1: Comparison of Batch vs. Continuous Flow Nitration

| Feature | Batch Nitration | Continuous Flow Nitration |

| Safety | Higher risk due to large volumes of hazardous reagents and poor heat dissipation. | Inherently safer due to small reactor volumes and excellent heat and mass transfer. ewadirect.comwikipedia.org |

| Selectivity | Can be difficult to control, often leading to mixtures of isomers and over-nitrated products. | Precise control over reaction parameters allows for higher selectivity. corning.com |

| Scalability | Scaling up can be challenging and often requires significant process redesign. | Readily scalable by extending run time or using multiple reactors in parallel ("numbering-up"). ewadirect.com |

| Process Control | Limited real-time control over reaction parameters. | Precise and automated control of temperature, pressure, flow rate, and residence time. jptcp.com |

| Reaction Time | Often requires longer reaction times to ensure complete conversion. | Shorter residence times are often sufficient due to enhanced reaction kinetics. corning.com |

Chemo-, Regio-, and Stereoselectivity in the Synthesis of this compound Precursors and Derivatives

The synthesis of the target molecule, this compound, necessitates careful consideration of chemo-, regio-, and stereoselectivity at various stages, from the construction of the quinoline core to the introduction of the nitro group.

The formation of the 5-methyl-7-quinolinol precursor can be envisioned through classical quinoline syntheses such as the Skraup or Doebner-von Miller reactions. pharmaguideline.comwikipedia.orgwikipedia.org The Skraup synthesis, which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, is a powerful method for generating the quinoline scaffold. wikipedia.orgyoutube.com The regioselectivity of the Skraup reaction with substituted anilines can be complex. nih.gov For the synthesis of 5-methyl-7-quinolinol, a potential starting material would be 3-amino-5-methylphenol. However, the cyclization can theoretically lead to two different isomers. The directing effects of the substituents on the aniline ring play a crucial role in determining the final product distribution. nih.gov

The Combes quinoline synthesis , which utilizes the condensation of an aniline with a β-diketone followed by acid-catalyzed cyclization, offers another route. nih.govwikipedia.org The regioselectivity in the Combes synthesis is influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. wikipedia.org

The most significant challenge in the synthesis of this compound is the regioselective introduction of the nitro group at the C3-position. Standard electrophilic nitration of a quinoline ring typically occurs at the C5 and C8 positions of the carbocyclic ring, as the pyridine ring is deactivated by the nitrogen atom, especially under acidic conditions where it is protonated. iipseries.org The presence of a hydroxyl group at C7 would further direct nitration to the C6 and C8 positions. Therefore, direct nitration is not a viable strategy for obtaining the 3-nitro derivative.

A more advanced and strategic approach is required to achieve C3-nitration. One such strategy involves the dearomatization of the quinoline ring, followed by a selective nitration and subsequent rearomatization. A recently developed method for the synthesis of 3-nitroquinolines involves a stepwise dearomatization/nitration sequence. rsc.org This approach effectively circumvents the inherent lack of reactivity of the C3-position towards electrophiles in the aromatic state. This methodology highlights a powerful strategy for accessing otherwise difficult-to-synthesize quinoline derivatives. rsc.org

Another potential strategy involves the use of directing groups to steer the functionalization to the C3 position. While extensive research has been conducted on directing group strategies for C-H functionalization of quinolines, achieving selective C3-nitration remains a specialized challenge that often requires a multi-step approach. nih.govrsc.org

Table 2: Regioselectivity in Quinoline Synthesis and Functionalization

| Reaction | Reagents | Expected/Observed Regioselectivity | Relevance to this compound |

| Skraup Synthesis | Substituted Aniline, Glycerol, H₂SO₄, Oxidant | Cyclization position depends on aniline substituents; meta-substituted anilines can give mixtures. nih.gov | A potential route to the 5-methyl-7-quinolinol precursor, but regioselectivity needs to be controlled. |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Formation of substituted quinolines. wikipedia.org | An alternative to the Skraup synthesis for the quinoline core. |

| Electrophilic Nitration of Quinoline | HNO₃, H₂SO₄ | Predominantly at C5 and C8 positions. iipseries.org | Demonstrates the difficulty of direct C3-nitration. |

| Electrophilic Nitration of 7-Hydroxyquinoline (B1418103) | HNO₃, H₂SO₄ | Expected at C6 and C8 positions (ortho and para to the hydroxyl group). | Confirms that direct nitration is not suitable for the target molecule. |

| Dearomatization/Nitration | 1. Dearomatizing agent, 2. Nitrating agent | Selective C3-nitration of the dearomatized quinoline ring. rsc.org | A key and viable strategy for introducing the nitro group at the desired position. |

Chemical Reactivity and Derivatization Studies of 5 Methyl 3 Nitro 7 Quinolinol

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

In quinoline, electrophilic aromatic substitution (EAS) is generally less facile than in benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring system. researchgate.net Consequently, substitution reactions typically occur on the more electron-rich benzene ring rather than the pyridine (B92270) ring. researchgate.netquimicaorganica.org The positions of attack are further influenced by the directing effects of existing substituents.

Nitration and Halogenation Patterns

For 5-methyl-3-nitro-7-quinolinol, the directing effects of the substituents determine the regioselectivity of further electrophilic attack. The hydroxyl group (-OH) at position 7 and the methyl group (-CH₃) at position 5 are activating groups, directing incoming electrophiles to ortho and para positions. Conversely, the nitro group (-NO₂) at position 3 is a strong deactivating group. masterorganicchemistry.com

Considering these influences:

-OH group (at C7): Strongly activating, ortho-, para-directing. Directs towards C6 and C8.

-CH₃ group (at C5): Activating, ortho-, para-directing. Directs towards C6 and the (unavailable) C4 position.

-NO₂ group (at C3): Strongly deactivating, meta-directing within the pyridine ring.

Electrophilic substitution on the pyridine ring is highly disfavored due to its inherent lower electron density and the powerful deactivating effect of the C3-nitro group. researchgate.net Therefore, reactions like nitration and halogenation will occur on the benzenoid ring. The C7-hydroxyl group is the most powerful activating group, and it strongly directs substitution to the C8 and C6 positions. arsdcollege.ac.in The C5-methyl group also activates the C6 position. This confluence of directing effects makes the C6 and C8 positions the most probable sites for electrophilic attack.

For example, nitration of quinoline itself yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. researchgate.net In the case of 8-aminoquinoline (B160924) amides, regioselective nitration can be directed to the C5 and C7 positions. acs.org For this compound, the C8 position is sterically unhindered and strongly activated by the adjacent hydroxyl group, making it a likely primary site for substitution. The C6 position is also activated by both the hydroxyl and methyl groups.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reagent/Reaction | Predicted Major Product(s) | Rationale |

| Nitration (HNO₃/H₂SO₄) | 5-Methyl-3,8-dinitro-7-quinolinol | Strong activation and directing effect from the C7-OH group favors C8 substitution. |

| Halogenation (e.g., Br₂/FeBr₃) | 8-Bromo-5-methyl-3-nitro-7-quinolinol | The C7-OH group directs the incoming electrophile to the adjacent C8 position. |

Mechanistic Aspects of Substitution Reactions

The mechanism for electrophilic aromatic substitution involves a two-step process: attack by the electrophile and subsequent deprotonation. masterorganicchemistry.com

Formation of the Sigma Complex: The aromatic π system acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. masterorganicchemistry.comquora.com

Aromatization: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

The stability of the intermediate carbocation determines the reaction's regioselectivity. For this compound, attack at the C8 position is favored because the positive charge in one of the key resonance structures of the sigma complex is located on C7, directly adjacent to the electron-donating hydroxyl group, which can stabilize the charge via resonance. Similarly, attack at C6 is also favorable. Attack at other positions would result in less stable intermediates. vaia.comlibretexts.org

Nucleophilic Substitution Reactions, Including the Nitro Group

The electron-deficient nature of the pyridine ring, exacerbated by the C3-nitro group, makes the molecule susceptible to nucleophilic attack, particularly on the pyridine ring. researchgate.net

Transformation of the Nitro Group to Other Functionalities

The aromatic nitro group is a versatile functional handle that can be converted into other groups, most commonly through reduction. numberanalytics.comacs.org The reduction of the nitro group on this compound to an amino group (NH₂) creates 3-amino-5-methyl-7-quinolinol. This transformation converts a strongly deactivating group into a strongly activating, ortho-, para-directing group, fundamentally altering the ring's reactivity. masterorganicchemistry.com

This amino group can then undergo further reactions, such as diazotization (reaction with nitrous acid) to form a diazonium salt. The diazonium group is an excellent leaving group and can be readily replaced by a wide variety of nucleophiles (e.g., -OH, -CN, halogens) in Sandmeyer-type reactions.

Cine-Substitution and Its Regiochemistry

Cine-substitution is a type of nucleophilic aromatic substitution where the incoming nucleophile attacks a position adjacent to the carbon bearing the leaving group. youtube.com This reaction typically proceeds through a benzyne-type intermediate. While uncommon for nitro groups themselves to be the direct leaving group in such a mechanism, the strong electron-withdrawing character of the nitro group at C3 significantly activates the C4 position towards nucleophilic attack.

In a related phenomenon known as Vicarious Nucleophilic Substitution (VNS), a nucleophile can attack an activated aromatic ring at a hydrogen-bearing carbon atom ortho or para to a nitro group. nih.gov For this compound, the C4 position is activated by the C3-nitro group. A suitable nucleophile could potentially attack the C4 position, leading to the formation of a σ-adduct. Subsequent elimination would lead to substitution at C4. Studies on 1-methyl-6,8-dinitro-2-quinolone have shown that it undergoes cine-substitution where a nucleophile attacks the C4 position, leading to the elimination of the nitro group at the vicinal (adjacent) position. nih.gov This suggests that under appropriate conditions, this compound could undergo nucleophilic substitution at the C4 position.

Redox Chemistry of the Nitro Functionality

Redox reactions, involving the transfer of electrons, are central to the chemistry of nitroaromatic compounds. youtube.comyoutube.com The nitro group (-NO₂) in this compound is at a high oxidation state and can be readily reduced. dtic.mil

The reduction process is typically stepwise and the final product depends on the reducing agent and the reaction conditions. numberanalytics.comacs.org

Four-Electron Reduction: The initial, rapid step is a four-electron reduction that converts the nitro group (-NO₂) to a hydroxylamine (B1172632) intermediate (-NHOH). nih.gov

Two-Electron Reduction: This is followed by a slower, two-electron reduction of the hydroxylamine to the final amino product (-NH₂). nih.gov

Table 2: Stepwise Reduction of the Nitro Group

| Starting Functionality | Intermediate Functionality | Final Product Functionality | Reagents & Conditions |

| Nitro (-NO₂) | Nitroso (-NO) → Hydroxylamine (-NHOH) | Amine (-NH₂) | Catalytic Hydrogenation (H₂, Pd/C, PtO₂); Metals in acid (Fe, Sn, Zn in HCl); Hydrazine masterorganicchemistry.comwikipedia.orgacs.org |

| Nitro (-NO₂) | Hydroxylamine (-NHOH) | - | Zinc in aqueous NH₄Cl; Electrolytic reduction wikipedia.org |

The electrochemical reduction of nitroquinolines demonstrates that the process involves an initial one-electron reduction to form a nitro radical anion. nih.gov In the absence of oxygen, this can lead to the amine product. nih.gov The presence of other substituents on the quinoline ring can influence the reduction potential. acs.org For this compound, the specific redox potential would be a composite effect of the nitro, methyl, and hydroxyl groups.

Cycloaddition Reactions Involving the Nitroalkene Moiety

The presence of a nitro group at the 3-position of the quinoline ring in this compound renders the C3-C4 double bond electron-deficient, bestowing upon it the characteristics of a nitroalkene. This electronic feature suggests its potential to participate in cycloaddition reactions, such as Diels-Alder and 1,3-dipolar cycloadditions, where it would function as the dienophile or dipolarophile, respectively. mdpi.comwikipedia.org

While direct experimental studies on the cycloaddition reactivity of this compound are not extensively documented in the reviewed literature, the behavior of analogous nitro-substituted quinolones provides a strong basis for predicting its reactivity. For instance, 3-nitro-2(1H)-quinolones have been shown to act as dienophiles in Diels-Alder reactions with 1,3-butadiene (B125203) derivatives, leading to the formation of phenanthridone derivatives. acs.orgnih.gov These reactions, however, often necessitate high temperatures or high-pressure conditions to proceed efficiently. nih.gov

The reactivity of the nitroalkene moiety within the quinoline system is highly sensitive to the substitution pattern on the ring. A notable example is 1-methyl-3,6,8-trinitro-2-quinolone (TNQ), which exhibits significantly enhanced reactivity in cycloadditions compared to other nitroquinolones. nih.gov The high reactivity of TNQ is attributed to the steric repulsion between the 1-methyl group and the 8-nitro group, which distorts the planarity of the quinoline framework. nih.govnih.gov This distortion reduces the aromaticity of the pyridone ring, making it behave more like an isolated, activated nitroalkene that readily undergoes cycloaddition with electron-rich alkenes or dienes under mild conditions. nih.govnih.gov

In the case of this compound, the absence of an 8-nitro group means that the steric distortion seen in TNQ is not present. Therefore, its reactivity in cycloaddition reactions is expected to be less pronounced than that of TNQ and more comparable to other 3-nitroquinolones that require more forcing reaction conditions. The electronic effects of the 5-methyl and 7-hydroxyl groups will also modulate the reactivity of the nitroalkene moiety. The electron-donating nature of these substituents may slightly decrease the electron-deficiency of the C3-C4 double bond, potentially leading to a lower reactivity compared to an unsubstituted 3-nitroquinoline.

1,3-dipolar cycloaddition reactions represent another potential avenue for the derivatization of this compound. mdpi.comacs.org In these reactions, the nitroalkene moiety would act as a dipolarophile, reacting with 1,3-dipoles such as nitrones, azides, or nitrile oxides to form five-membered heterocyclic rings. mdpi.comwikipedia.orgCurrent time information in Bangalore, IN.uchicago.edu The regioselectivity of such reactions would be governed by the electronic and steric properties of both the dipolarophile and the 1,3-dipole. wikipedia.org

Metal Complexation Chemistry of this compound as a Ligand

The 7-hydroxyquinoline (B1418103) scaffold is a classic bidentate chelating agent, capable of forming stable complexes with a wide variety of metal ions. scirp.orgnih.gov this compound, as a derivative of this scaffold, is expected to exhibit rich coordination chemistry.

The primary coordination mode of this compound involves the deprotonated hydroxyl group at the 7-position and the nitrogen atom of the quinoline ring, forming a stable five-membered chelate ring with a metal ion. This bidentate coordination is a hallmark of 8-hydroxyquinoline (B1678124) and its isomers. scirp.orgnih.gov

Conversely, the methyl group at the 5-position is electron-donating, which would tend to increase the electron density on the quinoline ring system and enhance the basicity of the coordinating atoms, thereby promoting stronger metal binding. The net effect on the ligand binding affinity will be a balance between the opposing electronic contributions of the nitro and methyl groups.

Studies on a related compound, a 5-nitro-8-hydroxyquinoline-proline hybrid, have provided insights into the metal binding affinities of nitro-substituted hydroxyquinolines. The binding affinity for a range of divalent and trivalent metal ions at physiological pH was found to follow the order: Cu(II) > Zn(II) > Fe(II) > Fe(III). nih.govmdpi.comnih.gov This suggests that this compound would also exhibit a strong affinity for copper(II) ions.

The synthesis of metal chelates with this compound would typically involve the reaction of the ligand with a metal salt in a suitable solvent. The stoichiometry of the resulting complex, commonly ML2 or ML3, will depend on the coordination number and oxidation state of the metal ion. For instance, with divalent metal ions like Cu(II), Ni(II), and Co(II), square planar or octahedral complexes with a 1:2 metal-to-ligand ratio are commonly formed. scirp.org Trivalent metals such as Cr(III) and Al(III) typically form octahedral ML3 complexes. mdpi.comnih.gov

The nitro and methyl substituents on the 7-hydroxyquinoline framework exert a significant influence on the coordination properties of the resulting metal complexes.

The electron-withdrawing nitro group can affect the electronic properties of the complex, such as its redox potential and spectroscopic characteristics. It has been noted that electron-withdrawing groups on the 8-hydroxyquinoline skeleton can cause a blue-shift in the emission of the corresponding metal complexes. scispace.com

The methyl group, being electron-donating, can enhance the stability of the metal complex through an inductive effect. Furthermore, the position of the substituents is crucial. While the 5-methyl and 3-nitro groups in the subject compound are not in positions that would typically cause significant steric hindrance to coordination, substituents in the 2- or 8-position of the quinoline ring can introduce steric strain, leading to distorted coordination geometries. For example, substituents at the 2-position of 8-hydroxyquinoline can lead to a "propeller-like" arrangement of the ligands around a Cu(II) center, deviating from the typical pseudo-square planar geometry. acs.orgnih.gov

The interplay of the electronic effects of the nitro and methyl groups in this compound provides a means to fine-tune the properties of its metal complexes, which is a key aspect in the design of ligands for specific applications in areas such as catalysis, materials science, and medicinal chemistry.

Data Tables

Table 1: Predicted Reactivity in Cycloaddition Reactions

| Reaction Type | Role of this compound | Expected Reactivity | Influencing Factors | Potential Products |

| Diels-Alder | Dienophile | Moderate | Electron-withdrawing nitro group activates the C3-C4 double bond. Electron-donating methyl and hydroxyl groups may slightly decrease reactivity. | Fused polycyclic systems |

| 1,3-Dipolar Cycloaddition | Dipolarophile | Moderate | Similar to Diels-Alder, reactivity is governed by the electronic nature of the nitroalkene moiety. | Five-membered heterocyclic adducts |

Table 2: Predicted Coordination Properties with Divalent Metals (e.g., Cu(II), Zn(II))

| Property | Predicted Characteristic | Rationale |

| Coordination Mode | Bidentate (N, O-chelation) | Formation of a stable 5-membered chelate ring via the quinoline nitrogen and deprotonated hydroxyl oxygen. |

| Stoichiometry | Typically ML2 | Common for divalent metal ions with bidentate ligands to form square planar or octahedral complexes. |

| Binding Affinity | Strong, with a likely preference for Cu(II) | The inherent chelating ability of the 7-hydroxyquinoline scaffold, modulated by the electronic effects of the substituents. Analogy with related nitro-substituted hydroxyquinolines. |

| Influence of Substituents | The electron-withdrawing NO2 group decreases the basicity of the N and O donors. The electron-donating CH3 group partially counteracts this effect. | A balance of electronic effects determines the overall stability and electronic properties of the metal complex. |

Theoretical and Computational Investigations of 5 Methyl 3 Nitro 7 Quinolinol

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for investigating the properties of molecules at the atomic and electronic levels. For 5-methyl-3-nitro-7-quinolinol, these calculations offer a detailed picture of its intrinsic characteristics.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to examine the electronic structure of molecules. rsc.org DFT studies on quinoline (B57606) derivatives, including those with nitro and methyl substitutions, reveal the distribution of electron density and the nature of chemical bonds within the molecule. researchgate.net The inclusion of substituents like a methyl group and a nitro group significantly influences the charge distribution across the quinoline ring system. researchgate.net DFT calculations, often using functionals like B3LYP with various basis sets, provide optimized geometrical parameters and vibrational frequencies that are in good agreement with experimental data. researchgate.net These theoretical approaches are effective in understanding the kinetic and thermodynamic stability, as well as the optical and electronic properties of such compounds. rsc.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is pivotal in explaining the chemical reactivity of molecules. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. mdpi.com

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. irjweb.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive and less stable molecule. mdpi.com For quinoline derivatives, the distribution of HOMO and LUMO orbitals often shows that the charge density is delocalized over different parts of the molecule, which influences its reactivity. rsc.org

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to further quantify the molecule's reactivity. These include:

Electronegativity (χ): Measures the power of an atom or group to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors provide a comprehensive understanding of the molecule's reactive nature. mdpi.com

| Parameter | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates kinetic stability and chemical reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents resistance to deformation of the electron cloud. |

| Chemical Softness (S) | 1 / (2η) | Indicates the polarizability of the molecule. |

| Electrophilicity Index (ω) | μ2 / (2η) where μ = -(EHOMO + ELUMO) / 2 | Measures the propensity to act as an electrophile. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution and reactive sites within a molecule. The MEP surface illustrates the electrostatic potential at different points on the electron density surface. Different colors on the MEP map represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For substituted quinolinols, the MEP map helps to identify the reactive centers. For instance, the oxygen of the hydroxyl group and the oxygen atoms of the nitro group are typically regions of high negative potential, making them likely sites for interaction with electrophiles. The hydrogen of the hydroxyl group and parts of the aromatic system may show positive potential, indicating susceptibility to nucleophilic interactions.

Stability Analysis and Conformational Landscapes

The stability of this compound can be assessed through computational analysis of its different possible conformations. By rotating single bonds, different spatial arrangements of the atoms (conformers) can be generated. DFT calculations can then be used to determine the relative energies of these conformers. nih.gov The conformer with the lowest energy is the most stable and is the predominant form of the molecule under normal conditions.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, complementing the static information from quantum chemical calculations.

Solution-Phase Behavior and Solvent Effects

MD simulations can be used to study the behavior of this compound in a solvent, providing insights into how the solvent affects its structure, dynamics, and interactions. The explicit inclusion of solvent molecules in the simulation allows for the investigation of solvation shells and specific interactions like hydrogen bonding between the solute and the solvent.

Solvent polarity can significantly influence the electronic properties and reactivity of the molecule. For instance, polar solvents can stabilize charged or highly polar species, potentially affecting reaction rates and equilibria. The effect of different solvents on properties like the HOMO-LUMO gap and absorption spectra can be computationally investigated to understand the solution-phase behavior of the compound. researchgate.net These simulations are valuable for predicting how this compound will behave in a real-world chemical or biological environment.

Intermolecular Interactions

The primary intermolecular forces expected to be at play are hydrogen bonding and π-π stacking interactions. The hydroxyl group at the 7-position is a potent hydrogen bond donor, while the nitrogen atom of the quinoline ring and the oxygen atoms of the nitro group at the 3-position are potential hydrogen bond acceptors.

Computational studies on similar heterocyclic systems, such as the benzo[h]quinoline-2-methylresorcinol complex, have elucidated the nature of intermolecular O-H...N hydrogen bonds. mdpi.com These interactions are of moderate strength and play a crucial role in the stabilization of molecular associations. mdpi.com In the case of this compound, it is highly probable that the hydroxyl proton forms a hydrogen bond with the quinoline nitrogen of an adjacent molecule, leading to the formation of chains or cyclic motifs.

Furthermore, the oxygen atoms of the nitro group can also act as hydrogen bond acceptors. This could lead to the formation of a more complex hydrogen-bonding network, potentially involving weaker C-H...O interactions from the methyl group or the aromatic rings. Studies on other quinolinone derivatives have highlighted the significance of both N-H...O and C-H...O hydrogen bonds in creating three-dimensional framework structures. nih.gov

In addition to hydrogen bonding, π-π stacking interactions are anticipated between the planar aromatic quinoline ring systems. These interactions are a common feature in the crystal structures of many quinoline derivatives. For instance, in cocrystals of 8-hydroxyquinoline (B1678124), cation-anion aromatic ring π-π associations are observed. researchgate.net The presence of both an electron-donating methyl group and an electron-withdrawing nitro group on the quinoline ring of this compound could influence the nature of these π-π interactions, potentially favoring an offset or slipped-parallel arrangement to minimize electrostatic repulsion. Computational analyses of quinoline derivatives in complex with proteins have also highlighted the importance of π-π stacking interactions in molecular recognition. nih.gov

The following tables provide representative data for the types of intermolecular interactions expected for this compound, based on findings for analogous compounds.

Table 1: Predicted Hydrogen Bond Parameters for this compound Based on Analogous Structures

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H...A Distance (Å) | D...A Distance (Å) | D-H...A Angle (°) |

| O-H | H | N (quinoline) | ~ 0.96 | ~ 1.8 - 2.2 | ~ 2.8 - 3.2 | ~ 150 - 170 |

| O-H | H | O (nitro) | ~ 0.96 | ~ 2.0 - 2.4 | ~ 2.9 - 3.3 | ~ 140 - 160 |

| C-H (aromatic) | H | O (nitro) | ~ 1.08 | ~ 2.3 - 2.7 | ~ 3.3 - 3.7 | ~ 130 - 150 |

| C-H (methyl) | H | O (nitro) | ~ 1.09 | ~ 2.4 - 2.8 | ~ 3.4 - 3.8 | ~ 120 - 140 |

Note: The data in this table are hypothetical and are based on typical values observed in related crystal structures and computational models of quinoline derivatives.

Table 2: Predicted π-π Stacking Parameters for this compound

| Interaction Type | Centroid-to-Centroid Distance (Å) | Interplanar Angle (°) | Slip Angle (°) |

| Parallel-displaced | ~ 3.5 - 4.0 | < 10 | ~ 15 - 30 |

| T-shaped | ~ 4.5 - 5.5 | ~ 70 - 90 | N/A |

Note: The data in this table are hypothetical and represent common geometries for π-π interactions in aromatic systems.

Advanced Spectroscopic and Structural Elucidation of 5 Methyl 3 Nitro 7 Quinolinol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For a comprehensive assignment of 5-methyl-3-nitro-7-quinolinol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.

The structural framework of this compound can be pieced together using a suite of NMR experiments.

¹H NMR (Proton NMR): The 1D ¹H NMR spectrum provides the initial overview of the proton environments. For this compound, distinct signals are expected for the aromatic protons on the quinoline (B57606) core, the methyl group protons, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and methyl groups. The aromatic region would likely show complex splitting patterns due to proton-proton (H-H) spin-spin coupling.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments. Signals for the nine carbons of the quinoline ring, as well as the methyl carbon, would be observed. The carbons directly attached to the nitro group (C-3) and hydroxyl group (C-7) would show significant shifts.

2D NMR Techniques: While 1D spectra provide foundational data, 2D experiments are crucial for establishing definitive atomic connections.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is invaluable for tracing the connectivity of adjacent protons in the quinoline ring system, helping to assign which proton is next to which. For instance, it would show a correlation between H-6 and H-8.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduepfl.ch This allows for the unambiguous assignment of protonated carbons. Each CH and CH₃ group will produce a cross-peak, definitively linking specific proton and carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). sdsu.edu HMBC is critical for identifying quaternary (non-protonated) carbons and for piecing together the entire molecular skeleton. For example, the protons of the methyl group (at C-5) would show a correlation to C-5, C-4, and C-6, confirming its position. Likewise, correlations from H-2 and H-4 to the nitro-bearing C-3 would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for confirming the substitution pattern and determining the conformation of derivatives.

Based on known data for substituted quinolinols and nitroquinolines, the following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound. nih.govnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from ¹H) |

| 1 | N | - | - | - |

| 2 | CH | 8.8 - 9.0 | 148 - 152 | C-3, C-4, C-8a |

| 3 | C-NO₂ | - | 145 - 149 | - |

| 4 | CH | 8.5 - 8.7 | 125 - 129 | C-2, C-3, C-4a, C-5 |

| 4a | C | - | 128 - 132 | - |

| 5 | C-CH₃ | - | 130 - 134 | - |

| 5-CH₃ | CH₃ | 2.5 - 2.7 | 18 - 22 | C-4a, C-5, C-6 |

| 6 | CH | 7.4 - 7.6 | 115 - 119 | C-5, C-7, C-8, C-4a |

| 7 | C-OH | - | 150 - 155 | - |

| 7-OH | OH | 9.5 - 11.0 (broad) | - | C-6, C-7, C-8 |

| 8 | CH | 7.2 - 7.4 | 110 - 114 | C-6, C-7, C-8a, C-4a |

| 8a | C | - | 140 - 144 | - |

Note: Chemical shifts are estimations and can vary based on solvent and concentration.

To further validate structural assignments, experimental NMR data can be correlated with theoretical parameters derived from quantum chemical calculations, most commonly using Density Functional Theory (DFT). researchgate.netnih.gov This approach involves optimizing the molecular geometry of this compound in silico and then calculating the NMR shielding tensors using methods like GIAO (Gauge-Including Atomic Orbital).

The calculated shielding constants are then converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory. Studies on related heterocyclic systems have shown that a good correlation between the calculated and experimental chemical shifts provides strong evidence for the correctness of the proposed structure. researchgate.netrsc.org Discrepancies between experimental and computed values can often be rationalized by considering solvent effects or conformational dynamics not fully captured by the calculation. This computational approach is particularly powerful for resolving ambiguities in the assignment of complex spectra. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are exceptionally useful for identifying the functional groups present in a compound like this compound.

The FT-IR and Raman spectra of this compound are expected to display a series of characteristic bands corresponding to the vibrations of its specific functional groups and the quinoline skeleton.

-OH Group: A broad absorption band in the FT-IR spectrum, typically between 3200-3600 cm⁻¹, is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding.

-NO₂ Group: The nitro group has two distinct, strong stretching vibrations. The asymmetric stretch (ν_as(NO₂)) typically appears in the 1500-1560 cm⁻¹ region, while the symmetric stretch (ν_s(NO₂)) is found between 1300-1370 cm⁻¹. spectroscopyonline.com These are often among the most intense bands in the FT-IR spectrum.

C-H Bonds: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹). The aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

Quinoline Ring: The C=C and C=N stretching vibrations of the quinoline ring system give rise to a series of sharp to medium intensity bands in the 1400-1650 cm⁻¹ region.

C-N and C-O Bonds: The C-NO₂ and C-OH stretching vibrations will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch | -OH | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | Quinoline | 3050 - 3150 | Medium to Weak |

| Aliphatic C-H Stretch | -CH₃ | 2850 - 2960 | Medium |

| C=C / C=N Stretch | Quinoline Ring | 1400 - 1650 | Medium to Strong |

| Asymmetric NO₂ Stretch | -NO₂ | 1500 - 1560 | Very Strong |

| Symmetric NO₂ Stretch | -NO₂ | 1300 - 1370 | Very Strong |

| C-O Stretch | Phenolic | 1150 - 1250 | Medium to Strong |

| C-N Stretch | C-NO₂ | 800 - 900 | Medium to Strong |

Note: Predictions are based on data from related nitro-substituted aromatic and quinoline compounds. spectroscopyonline.commdpi.comspectroscopyonline.com

As with NMR, DFT calculations are a powerful tool for interpreting vibrational spectra. By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. mdpi.com While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations, they can be brought into excellent agreement by applying a uniform scaling factor.

Comparing the scaled theoretical spectrum with the experimental FT-IR and Raman data allows for a confident and detailed assignment of nearly every observed band to a specific molecular motion. mdpi.com This is especially useful in the complex fingerprint region (below 1500 cm⁻¹), where many vibrations overlap. This correlative approach has been successfully applied to various quinoline derivatives, enabling unambiguous characterization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides two crucial pieces of information for structural elucidation: the exact mass of the parent ion and the fragmentation patterns that offer clues about the molecule's substructures.

Using a technique like electrospray ionization (ESI), the molecule is typically ionized to form a protonated species, [M+H]⁺. HRMS measures the mass-to-charge ratio (m/z) of this ion with extremely high precision (typically to four or five decimal places). This allows for the calculation of a unique elemental formula, confirming that the compound has the expected composition of C₁₀H₈N₂O₃.

When the parent ion is subjected to fragmentation (e.g., through collision-induced dissociation, CID), it breaks apart in a predictable manner. The resulting fragment ions are also measured at high resolution. The analysis of these fragments helps to confirm the connectivity of the molecule. For this compound, characteristic fragmentation pathways would likely include:

Loss of the nitro group: A neutral loss of 46 Da (NO₂) is a common fragmentation for nitroaromatic compounds. nih.gov

Loss of water: Dehydration involving the hydroxyl group can lead to a loss of 18 Da (H₂O).

Loss of CO: Fragmentation of the phenolic ring can result in the loss of 28 Da (carbon monoxide).

Cleavage of the methyl group: Loss of the methyl radical (15 Da) is also possible.

By analyzing the exact masses of these fragments, the structural proposal derived from NMR and vibrational spectroscopy can be definitively confirmed. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is definitively determined by single-crystal X-ray crystallography. This powerful analytical technique provides unequivocal evidence of molecular connectivity, conformation, and the intricate network of intermolecular interactions that govern the crystal packing. To date, a comprehensive, publicly available X-ray crystallographic study specifically for this compound has not been reported in the reviewed scientific literature.

However, analysis of closely related quinoline derivatives provides a foundational understanding of the structural characteristics that can be anticipated for this compound. Crystallographic studies on substituted nitroquinolines reveal a consistent pattern of molecular geometry and interaction motifs.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

While specific data for this compound is not available, the crystal packing of analogous structures, such as nitro-regioisomers of tetrahydroquinoline, is significantly influenced by a combination of hydrogen bonding and van der Waals forces. nih.gov In these related compounds, intermolecular interactions involving the nitro group and other functional moieties are prevalent. For instance, C—H···O and N—H···O hydrogen bonds are commonly observed, dictating the supramolecular assembly of the molecules in the crystal lattice. nih.gov

In many quinoline derivatives, the aromatic systems also participate in π-π stacking interactions, further stabilizing the crystal structure. The presence of a hydroxyl group at the 7-position and a nitro group at the 3-position in the target molecule strongly suggests that hydrogen bonding would be a dominant feature in its crystal packing. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen atom of the quinoline ring can serve as acceptors.

Interactive Data Table: Common Intermolecular Interactions in Substituted Quinolines

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference |

| Hydrogen Bond | O-H | O (nitro) | 2.5 - 3.2 | nih.gov |

| Hydrogen Bond | N-H | O (nitro) | 2.8 - 3.5 | nih.gov |

| Hydrogen Bond | C-H | O (nitro) | 3.0 - 3.6 | nih.gov |

| π-π Stacking | Aromatic Ring | Aromatic Ring | 3.3 - 3.8 | General |

Dihedral Angles and Molecular Planarity

The quinoline ring system itself is inherently aromatic and thus tends towards planarity. X-ray crystallographic analysis of 8-nitroquinoline, for example, has shown that the molecule is nearly planar, with a very small dihedral angle of 3.0(9)° between the fused pyridine (B92270) and benzene (B151609) rings. nih.gov This indicates a high degree of conjugation across the bicyclic system.

The introduction of substituents, such as a methyl group at the 5-position and a nitro group at the 3-position, can induce minor deviations from perfect planarity. The nitro group, in particular, may be slightly twisted out of the plane of the quinoline ring to minimize steric hindrance with adjacent atoms. The precise dihedral angles defining the orientation of the nitro and hydroxyl groups relative to the quinoline ring system would be a key outcome of an X-ray crystallographic analysis.

Interactive Data Table: Expected Dihedral Angle Characteristics

| Dihedral Angle Description | Atoms Involved | Expected Value (degrees) | Significance |

| Quinoline Ring Planarity | C-C-C-C within rings | Close to 0 or 180 | Indicates aromaticity and conjugation |

| Nitro Group Twist | C2-C3-N-O | Variable | Influenced by steric and electronic effects |

| Hydroxyl Group Orientation | C6-C7-O-H | Variable | Affects intermolecular hydrogen bonding |

Mechanistic Investigations of 5 Methyl 3 Nitro 7 Quinolinol in Biological Research Models Strictly in Vitro and Mechanistic, Excluding Clinical, Dosage, and Safety

Molecular Interactions with Specific Biomolecules (e.g., DNA, Proteins, Enzymes)

The interaction of small molecules with biological macromolecules is a critical determinant of their biological effects. For 5-methyl-3-nitro-7-quinolinol, understanding its binding to DNA, proteins, and enzymes provides a foundation for elucidating its mechanism of action. While direct experimental data for this specific compound is limited in the public domain, the well-established activities of related quinoline (B57606) and nitroaromatic compounds offer valuable insights into its potential molecular interactions.

Binding Affinity and Mode of Interaction (e.g., Intercalation, Active Site Binding)

Quinoline-based compounds are known to interact with DNA, a primary target for many therapeutic agents. A common mode of interaction is intercalation, where the planar aromatic ring system of the quinoline inserts between the base pairs of the DNA double helix. This action can lead to structural distortions of the DNA, interfering with replication and transcription processes. Studies on various quinoline analogs have demonstrated their ability to intercalate into DNA, often via the minor groove, which can cause conformational changes in the DNA and affect the binding of DNA-processing enzymes nih.govbiorxiv.org. The planar structure of the quinoline core in this compound suggests a potential for such intercalative binding.

In addition to DNA, proteins and enzymes are key targets for quinoline derivatives. The binding affinity to a specific protein is a measure of the strength of the interaction. For enzymes, this interaction can occur at the active site, where the substrate normally binds, or at an allosteric site, a secondary location that can modulate the enzyme's activity. The nitro group and the methyl group on the quinoline ring of this compound would significantly influence its electronic properties and steric profile, thereby affecting its binding affinity and specificity for various protein targets. For instance, the nitro group, being strongly electron-withdrawing, can participate in hydrogen bonding and other electrostatic interactions within a protein's binding pocket.

| Quinoline Derivative | Biomolecular Target | Binding Affinity (K_d) / Inhibition Constant (K_i) | Mode of Interaction |

| Quinolinol-5-sulfonamide | Botulinum Neurotoxin A LC | Low µM range | Active site binding |

| 4-Hydroxy-2-quinolinone derivative | Soybean Lipoxygenase (LOX) | IC₅₀ in µM range | Enzyme inhibition |

| Quinoline-based analog | Human DNMT1 | Low µM inhibitory potency | DNA intercalation |

This table is illustrative and based on data for related quinoline compounds, not this compound itself.

Modulatory Effects on Biochemical Pathways (e.g., Enzyme Inhibition Mechanisms)

The binding of this compound to enzymes can lead to the modulation of their activity, a common mechanism for drug action. Quinoline derivatives have been shown to inhibit a wide range of enzymes, including DNA methyltransferases, polymerases, and base excision repair glycosylases nih.govbiorxiv.org. The mechanism of inhibition can be competitive, where the inhibitor competes with the substrate for the active site, non-competitive, where it binds to an allosteric site to inactivate the enzyme, or uncompetitive, where it binds only to the enzyme-substrate complex.

The nitro group in this compound is of particular interest. Nitroaromatic compounds are known to undergo enzymatic reduction in biological systems, a process that can lead to the formation of reactive intermediates. This reductive activation is a key mechanism for the biological activity of many nitro-containing drugs. These reactive species can then covalently modify and inactivate key enzymes or other biomolecules, leading to downstream effects on biochemical pathways.

Role as a Fluorescent or Spectroscopic Probe in Biochemical Systems

Quinoline and its derivatives often exhibit fluorescent properties, making them valuable tools as spectroscopic probes in biochemical research. The fluorescence of these compounds is sensitive to their local environment, such as solvent polarity, pH, and binding to macromolecules. Protonation of the nitrogen atom in the quinoline ring is known to enhance fluorescence, a property that can be exploited to probe acidic environments within cells or in enzymatic reactions nih.gov.

Substituents on the quinoline ring can significantly alter the fluorescence properties, including the emission wavelength and quantum yield. For this compound, the presence of the nitro group, which is an electron-withdrawing group, and the methyl group, an electron-donating group, along with the hydroxyl group, would be expected to influence its absorption and emission spectra. While specific studies on the fluorescent properties of this compound are not widely reported, other substituted quinolines have been developed as ratiometric two-photon fluorescent probes for detecting metal ions like Zn²⁺ in biological systems nih.gov. The potential for this compound to act as a fluorescent probe would depend on its photophysical characteristics and how they change upon interaction with a target of interest.

Mechanistic Insights into Cellular Processes Using In Vitro Models (e.g., Molecular Target Identification)

In vitro cellular models are essential for gaining mechanistic insights into how a compound affects cellular processes and for identifying its molecular targets. The biological activities of quinoline derivatives in such models are diverse, ranging from antimicrobial to anticancer effects.

The identification of the specific molecular target(s) of a bioactive compound is a crucial step in understanding its mechanism of action. For this compound, a combination of experimental approaches could be employed. For example, affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate, can be a powerful tool. Another approach is to use computational methods, such as molecular docking, to predict potential binding partners, which can then be validated experimentally.

Given the known activities of related compounds, potential molecular targets for this compound could include enzymes involved in DNA metabolism, as suggested by the activity of other quinoline-based DNA intercalators and enzyme inhibitors nih.govbiorxiv.org. The nitro group also suggests that enzymes capable of reducing nitroaromatics could be involved in its mechanism of action. The following table summarizes potential molecular targets and the in vitro models that could be used for their investigation.

| Potential Molecular Target | In Vitro Model System | Experimental Approach |

| DNA | Purified DNA | Spectroscopic binding assays (UV-Vis, Fluorescence), Gel electrophoresis |

| DNA Methyltransferases | Recombinant enzymes, Cell lysates | Enzyme activity assays, Western blotting |

| Topoisomerases | Purified enzymes, Cancer cell lines | DNA relaxation/cleavage assays, Cell proliferation assays |

| Kinases | Recombinant kinases, Cell-based reporter assays | Kinase activity assays, Phospho-specific antibody analysis |

Applications of 5 Methyl 3 Nitro 7 Quinolinol in Advanced Materials and Chemical Synthesis

Building Block for Complex Heterocyclic Architectures

Heterocyclic compounds are a cornerstone of organic synthesis, forming the basis for a vast array of pharmaceuticals, agrochemicals, and functional materials. sigmaaldrich.com The inherent reactivity and functionality of 5-methyl-3-nitro-7-quinolinol make it a valuable starting material for the construction of more complex heterocyclic systems. The nitro group, being a strong electron-withdrawing group, activates the quinoline (B57606) ring for certain transformations, while the hydroxyl and methyl groups provide sites for further functionalization.

The synthesis of complex molecules often relies on the strategic use of well-defined building blocks. The quinoline core of this compound can be incorporated into larger, polycyclic structures through various synthetic strategies. For instance, the nitro group can be reduced to an amino group, which can then participate in cyclization reactions to form fused heterocyclic systems. nih.gov This approach allows for the creation of novel molecular frameworks with potentially unique biological or material properties.

The development of new synthetic routes to quinoline derivatives is an active area of research. brieflands.commdpi.com The specific substitution pattern of this compound can influence the regioselectivity of subsequent reactions, enabling the synthesis of specific isomers that might be difficult to obtain through other methods. This selectivity is crucial in the design and synthesis of complex target molecules where precise control over the molecular architecture is required.

Catalytic Applications and Ligand Design in Organic Synthesis

The design of ligands is a critical aspect of homogeneous catalysis, as the ligand's steric and electronic properties directly influence the activity and selectivity of the metal catalyst. umsl.edu Quinoline derivatives, particularly those with coordinating groups like the hydroxyl function in this compound, are attractive candidates for ligand development. mdpi.commdpi.com The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group can chelate to a metal center, forming a stable complex.

The electronic properties of the ligand can be tuned by the substituents on the quinoline ring. umsl.edu In this compound, the electron-withdrawing nitro group and the electron-donating methyl group have opposing effects, creating a unique electronic environment that can be exploited in catalyst design. This electronic modulation can affect the reactivity of the metal center and, consequently, the outcome of the catalytic reaction.

The development of new catalysts is essential for advancing organic synthesis, enabling more efficient and selective chemical transformations. Chiral quinoline-based ligands have been successfully employed in asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. mdpi.com While specific catalytic applications of this compound are not extensively documented, its structural features suggest potential for use in the development of new catalytic systems.

Photophysical Properties and Potential in Optoelectronic Materials

Organic molecules with extended π-conjugated systems often exhibit interesting photophysical properties, such as fluorescence, making them suitable for applications in optoelectronic devices like organic light-emitting diodes (OLEDs). scispace.com Quinoline derivatives have been investigated for their potential as emitters and electron-transporting materials in OLEDs. scispace.comnih.gov The photophysical properties of these compounds, including their absorption and emission wavelengths, quantum yields, and photostability, are highly dependent on their molecular structure.

The introduction of substituents onto the quinoline ring can significantly alter its photophysical characteristics. The nitro group in this compound is known to be a fluorescence quencher in many systems, which might limit its direct application as a fluorescent material. However, this property could be harnessed in the design of fluorescent sensors where the quenching effect is modulated by the presence of an analyte.

Furthermore, the nitro group can be chemically transformed into other functional groups that may enhance or modify the photophysical properties of the resulting molecule. For example, reduction of the nitro group to an amino group can lead to compounds with strong fluorescence. The study of the photophysical properties of derivatives of this compound could open up new avenues for the development of novel optoelectronic materials. Research on related quinoline-based Schiff bases has shown that these compounds can exhibit good photostability and generate reactive oxygen species upon irradiation, suggesting potential applications in photodynamic therapy or as photocatalysts. nih.gov

Analytical Reagent Development and Sensor Applications

Quinoline derivatives have a long history of use as analytical reagents, particularly as chelating agents for metal ions. scispace.com The 8-hydroxyquinoline (B1678124) scaffold, a close relative of the 7-hydroxyquinoline (B1418103) structure present in the titular compound, is a well-known chelating agent that forms stable complexes with a wide range of metal ions. This property has been exploited in various analytical techniques, including gravimetric analysis, spectrophotometry, and fluorescence spectroscopy.

The development of chemical sensors for the detection of specific analytes is a rapidly growing field. Fluorescent chemosensors, in particular, offer high sensitivity and selectivity. Quinoline-based fluorescent probes have been developed for the detection of various species, including metal ions and nitroaromatic compounds. rsc.org The design of these sensors often involves the strategic placement of fluorophores and recognition sites within the same molecule.

The structure of this compound, containing both a potential metal-binding site (the hydroxyl and quinoline nitrogen) and a nitro group, suggests its potential as a scaffold for the development of new analytical reagents and sensors. For instance, its ability to chelate metal ions could be influenced by the electronic effects of the nitro and methyl groups. Additionally, the nitro group itself could serve as a recognition site for certain analytes or be used to modulate the fluorescence of a nearby fluorophore in a sensor design. While specific applications of this compound as an analytical reagent are not widely reported, its structural motifs are present in compounds that have shown promise in these areas.

Future Research Directions and Emerging Opportunities for 5 Methyl 3 Nitro 7 Quinolinol

Development of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

The synthesis of 5-methyl-3-nitro-7-quinolinol presents a significant regiochemical challenge that invites the development of innovative and selective synthetic methodologies. Established methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, provide a foundational framework. rsc.orgmdpi.com However, achieving the precise 3,5,7-substitution pattern on the quinoline core requires a nuanced approach, likely involving multiple steps with careful control over directing group effects.

A plausible retrosynthetic pathway might start with a pre-functionalized aniline (B41778), such as 3-amino-5-methylphenol (B1274162). The critical steps would then involve building the pyridine (B92270) ring and subsequent regioselective nitration. The hydroxyl and methyl groups are ortho-, para-directing activators, while the quinoline's heterocyclic nitrogen is a deactivator, especially under the acidic conditions typically used for nitration, which protonates the nitrogen and directs electrophilic attack towards the benzene (B151609) ring (positions 5 and 8). stackexchange.com

Future synthetic research could focus on:

Stepwise Functionalization: A multi-step synthesis beginning with a simpler quinoline, such as 5-methyl-7-quinolinol, followed by a highly selective nitration. The strong activating effect of the hydroxyl group at position 7 would likely direct the incoming nitro group to the ortho (position 8) or para (position 5) positions. However, nitration at position 3 on the pyridine ring is uncommon and would require overcoming the deactivating effect of the ring nitrogen. This might be achieved through specialized nitrating agents or by temporarily modifying the electronic properties of the heterocyclic ring.

Directed Ortho-Metalation (DoM): This strategy could be employed on a protected 7-hydroxy-5-methylquinoline derivative. By using the hydroxyl (or a protected version) as a directing group, a metalating agent could selectively deprotonate the C-8 or C-6 position, which could then be functionalized. Achieving functionalization at C-3 would be more complex and might require a different directing group.

Modern Catalytic Methods: Exploring transition-metal-catalyzed C-H activation and annulation strategies could offer more direct and "green" routes. mdpi.comacs.org For instance, a reaction cascade involving a substituted aniline and a custom-designed three-carbon component catalyzed by metals like palladium, copper, or cobalt could potentially construct the desired quinoline core in fewer steps and with higher atom economy. mdpi.com

Table 1: Potential Synthetic Precursors and Methodologies This table presents hypothetical pathways for the synthesis of this compound.

| Precursor 1 | Precursor 2 | Reaction Type | Key Challenge |

|---|---|---|---|

| 3-Amino-5-methylphenol | Glycerol, Oxidizing Agent | Skraup Synthesis | Controlling regioselectivity of cyclization. |

| 2-Amino-4-methyl-6-nitrophenol | α,β-Unsaturated Aldehyde | Friedländer Annulation | Synthesis of the aniline precursor. |

| 5-Methyl-7-quinolinol | Nitrating Agent (e.g., HNO₃/H₂SO₄) | Electrophilic Nitration | Achieving nitration at the C-3 position. |

| Substituted 2-Styrylaniline | N/A | Oxidative Cyclization | Designing a styrylaniline to yield the target. acs.org |

Advanced Computational Modeling for Predictive Understanding

Before embarking on challenging synthetic work, advanced computational modeling offers a powerful tool to predict the properties and reactivity of this compound. Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are routinely applied to quinoline derivatives to gain insights into their behavior. mdpi.comresearchgate.netmdpi.com

Future computational studies on this molecule would likely focus on:

Structural and Electronic Properties: DFT calculations can be used to optimize the molecular geometry and calculate fundamental electronic properties. This includes mapping the electrostatic potential to identify electron-rich and electron-poor regions, which is crucial for predicting sites of electrophilic and nucleophilic attack. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal its kinetic stability and electronic transition properties. mdpi.com